2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-3,4-dibromo-6-methoxyphenol
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Overview
Description
2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-3,4-dibromo-6-methoxyphenol is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-3,4-dibromo-6-methoxyphenol typically involves the condensation of 2-aminophenol with an aldehyde under acidic conditions to form the benzoxazole core . The dibromo and methoxy substituents are introduced through subsequent bromination and methylation reactions . The reaction conditions often include the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts to enhance the yield and efficiency of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-3,4-dibromo-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-3,4-dibromo-6-methoxyphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-3,4-dibromo-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-3,4-dibromo-6-methoxyphenol
- 2,4-dibromo-6-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups enhances its reactivity and potential for functionalization, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H14Br2N2O4 |
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Molecular Weight |
518.2 g/mol |
IUPAC Name |
2-[[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]iminomethyl]-3,4-dibromo-6-methoxyphenol |
InChI |
InChI=1S/C21H14Br2N2O4/c1-28-18-9-14(22)19(23)13(20(18)27)10-24-11-6-7-12(16(26)8-11)21-25-15-4-2-3-5-17(15)29-21/h2-10,26-27H,1H3 |
InChI Key |
QZIHQQVDHNAILA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1O)C=NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4O3)O)Br)Br |
Origin of Product |
United States |
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